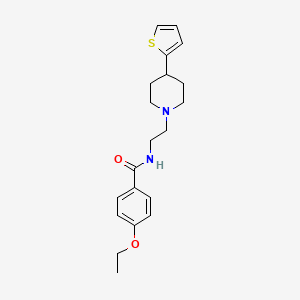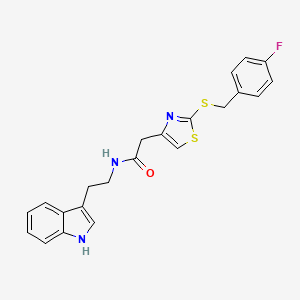
N-(2-(1H-indol-3-yl)ethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-indol-3-yl)ethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, commonly referred to as INDIGO, is a small molecule that has attracted significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of INDIGO is not fully understood, but it is believed to involve the modulation of several biological pathways, including the inhibition of protein kinases and the modulation of neurotransmitter activity. INDIGO has been shown to interact with several proteins, including the protein kinase CK2, which is involved in cell growth and proliferation. By inhibiting CK2 activity, INDIGO can inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
INDIGO has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of neurotransmitter activity. In cancer cells, INDIGO has been shown to inhibit the activity of several proteins involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. In neurons, INDIGO has been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, leading to changes in behavior and mood.
実験室実験の利点と制限
One of the main advantages of using INDIGO in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. INDIGO also has potential applications in neurobiology and drug discovery. However, one of the main limitations of using INDIGO in lab experiments is its complex synthesis method, which requires advanced chemical knowledge and expertise.
将来の方向性
There are several future directions for the research and development of INDIGO. One potential direction is the development of new drugs that target specific biological pathways, using INDIGO as a lead compound. Another potential direction is the investigation of the potential use of INDIGO in the treatment of neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of INDIGO and its potential applications in various fields.
Conclusion:
In conclusion, INDIGO is a small molecule that has shown promising results in various scientific research applications, including cancer research, neurobiology, and drug discovery. Its mechanism of action involves the modulation of several biological pathways, including the inhibition of protein kinases and the modulation of neurotransmitter activity. While INDIGO has potential applications in various fields, its complex synthesis method remains a limitation for lab experiments. However, further research and development of INDIGO may lead to new drugs and therapies in the future.
合成法
The synthesis of INDIGO involves a multi-step process that requires advanced chemical knowledge and expertise. The first step involves the preparation of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetic acid, which is then reacted with 1H-indole-3-ethylamine to form the final product, N-(2-(1H-indol-3-yl)ethyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide.
科学的研究の応用
INDIGO has shown promising results in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, INDIGO has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurobiology, INDIGO has been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, suggesting its potential use in the treatment of neurological disorders. In drug discovery, INDIGO has been used as a lead compound for the development of new drugs that target specific biological pathways.
特性
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3OS2/c23-17-7-5-15(6-8-17)13-28-22-26-18(14-29-22)11-21(27)24-10-9-16-12-25-20-4-2-1-3-19(16)20/h1-8,12,14,25H,9-11,13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBYKFZKMOIXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2731654.png)

![N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2731657.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2731658.png)
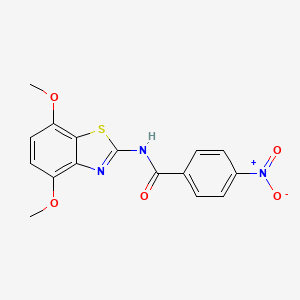
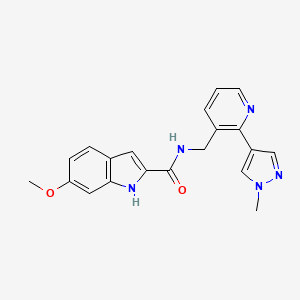
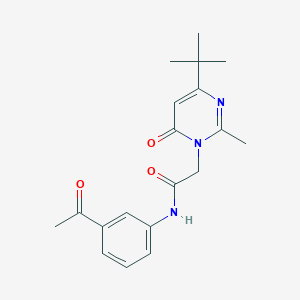

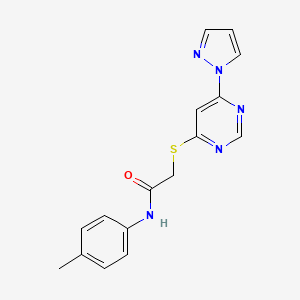
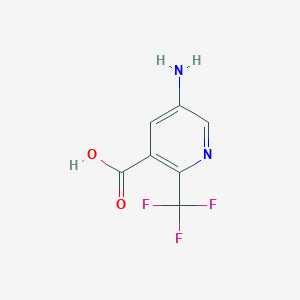
![3-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2731669.png)

